
3-(Ethylamino)-3-oxopropanoic acid
Descripción general
Descripción
3-(Ethylamino)-3-oxopropanoic acid (CAS: 773098-59-2) is an aliphatic compound featuring a propanoic acid backbone substituted with an ethylamino-oxo group at the third carbon. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol (calculated). The compound is commercially available at ≥97% purity and is primarily utilized in pharmaceutical and biochemical research, though specific applications remain under investigation . Structurally, it belongs to the class of substituted malonamic acids, characterized by a carboxamide group linked to the ethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-oxopropanoic acid typically involves the reaction of ethylamine with a suitable precursor such as a keto acid. One common method is the reductive amination of pyruvic acid with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and control of reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Key Functional Groups and Reactivity
-
Amino group : The ethylamino group participates in nucleophilic reactions, such as amide formation or quaternization.
-
Carboxylic acid : The -COOH group undergoes typical acid-base reactions, including esterification or decarboxylation.
-
Keto group : The ketone functionality (C=O) can engage in enolate formation, aldol condensation, or reduction.
Acid-Base Reactions
-
Amide formation : The carboxylic acid reacts with amines to form amides under coupling agents like DCC or EDC.
-
Decarboxylation : Under thermal conditions, the β-keto acid moiety may undergo decarboxylation, releasing CO₂ and forming a ketone .
Oxidation/Reduction
-
Reduction : The ketone group can be reduced to a secondary alcohol using reagents like NaBH₄ or LiAlH₄.
-
Oxidation : The amino group may oxidize to form nitro derivatives under strong oxidizing agents (e.g., KMnO₄).
Nucleophilic Substitution
-
Alkylation : The ethylamino group can undergo alkylation to form quaternary ammonium salts via alkyl halides.
Analytical Data
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₃ |
Molecular Weight | 159.18 g/mol |
IUPAC Name | 3-(Ethylamino)-3-oxopropanoic acid |
InChI Key | JLEXVENVQOGYTA-UHFFFAOYSA-N |
(Data sourced from PubChem CID 58728237 )
Mechanistic Insights
The compound’s reactivity stems from its functional group diversity:
Aplicaciones Científicas De Investigación
The compound features a ketone functional group, an ethylamino group, and a propanoic acid moiety, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
3-(Ethylamino)-3-oxopropanoic acid is primarily studied for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antioxidant Activity : In vitro studies have shown that it exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers.
Neurobiology
The compound has been investigated for its effects on neuronal cells:
- Nrf2 Activation : A study highlighted its role in activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby enhancing neuronal survival under oxidative stress conditions.
- Neuroprotective Effects : Animal models have demonstrated that treatment with this compound can reduce neuronal damage following ischemic events.
Anti-inflammatory Research
The anti-inflammatory potential of this compound has been explored:
- Cytokine Modulation : In studies involving animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting therapeutic potential for inflammatory diseases.
- Reduction of Edema : Significant reductions in paw edema were observed in treated mice, indicating its efficacy in managing inflammation.
Agricultural Applications
Emerging research suggests that this compound may have applications in agriculture:
- Herbicide Development : The compound's structural characteristics allow it to act as a precursor for developing new herbicides that target specific biochemical pathways in plants .
- Crop Protection : Its potential as a biopesticide is under investigation due to its ability to inhibit certain plant pathogens .
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound led to a significant increase in cell viability and reduced markers of apoptosis.
Study 2: Anti-inflammatory Activity
In another significant study, researchers evaluated the anti-inflammatory effects of the compound in a mouse model of arthritis. The findings revealed that mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
The following analysis compares 3-(ethylamino)-3-oxopropanoic acid with structurally and functionally related compounds, focusing on toxicity, biological activity, substituent effects, and physicochemical properties.
Structural Analogues and Toxicity Profiles
Compound Name | Molecular Formula | LD₅₀ (mg/kg) | Toxicity Class | Key Structural Features |
---|---|---|---|---|
This compound | C₅H₉NO₃ | Not reported | Inferred Class 4 | Ethylamine substituent, carboxylic acid |
3-(Benzylcarbamoylamino)-3-oxopropanoic acid | C₁₁H₁₂N₂O₃ | 800 | Class 4 | Benzylcarbamoyl group |
3-Amino-3-oxopropanoic acid | C₃H₅NO₃ | Not reported | Experimental | Unsubstituted amino-oxo group |
Sulforaphane | C₆H₁₁NOS₂ | 1000 | Class 4 | Isothiocyanate group |
Key Observations :
- Toxicity: 3-(Benzylcarbamoylamino)-3-oxopropanoic acid (LD₅₀ = 800 mg/kg) and sulforaphane (LD₅₀ = 1000 mg/kg) are classified as low-toxicity (Class 4) compounds, suggesting this compound may share similar safety profiles due to structural parallels .
Physicochemical Properties
Property | This compound | 3-[(4-Chlorophenyl)amino]-3-oxopropanoic acid | M-28 Metabolite* |
---|---|---|---|
Molecular Weight (g/mol) | 131.13 | 213.62 | 362.30 |
Solubility | Moderate (aqueous) | Low (lipophilic substituent) | Very low (complex structure) |
Functional Groups | Carboxylic acid, ethylamide | Chlorophenylamide | Isoxazoline-thioether, carboxy |
*M-28 Metabolite: 3-[1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acid .
Key Findings :
- Substituent Effects: Aromatic substituents (e.g., chlorophenyl) reduce aqueous solubility but enhance binding to hydrophobic targets. The ethylamino group offers intermediate polarity, favoring diverse solvent compatibility .
- Metabolic Stability: Complex structures like the M-28 metabolite exhibit reduced metabolic clearance due to steric hindrance, whereas simpler analogues (e.g., 3-amino-3-oxopropanoic acid) are more readily metabolized .
Actividad Biológica
3-(Ethylamino)-3-oxopropanoic acid, also known as EVT-2744472, is an organic compound with the chemical formula CHNO. It belongs to the class of beta-keto acids and has garnered interest in various scientific fields due to its potential biological activities and applications in drug synthesis and metabolic studies. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Structure : The compound features a beta-keto acid structure with an ethylamino group, which contributes to its reactivity and biological interactions.
- Synthesis : Typically synthesized through the reductive amination of pyruvic acid with ethylamine, often using sodium cyanoborohydride as a reducing agent under controlled conditions.
This compound is believed to interact with specific molecular targets within biological systems. Its role as a substrate for enzymes involved in amino acid metabolism suggests it may influence various metabolic pathways.
Potential Pathways:
- Amino Acid Metabolism : The compound may participate in the biosynthesis of amino acids, impacting protein synthesis and metabolic regulation.
- Enzyme Interaction : It could serve as an intermediate in enzymatic reactions, potentially affecting enzyme kinetics and metabolic flux.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Toxicity Profile
Despite its potential benefits, toxicity studies have raised concerns about the safety profile of this compound:
- Acute Toxicity : Studies indicate possible acute toxicity in various animal models, with effects such as impaired motor function and neurotoxicity observed at higher doses .
- Chronic Toxicity : Long-term exposure studies have shown adverse effects on multiple organ systems, including the liver and kidneys. Specific findings include:
Case Studies and Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Ethylamino)-3-oxopropanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous derivatives (e.g., 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid) are prepared by reacting amines with malonic acid derivatives under reflux in anhydrous solvents like THF or DCM. Catalysts such as DCC or EDC improve coupling efficiency .
- Critical Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of ethylamine to malonic anhydride. Yields typically range from 70–85% after column chromatography purification .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR : / NMR confirms the ethylamino group (δ 1.1–1.3 ppm for CH, δ 3.2–3.5 ppm for NHCH) and the oxopropanoate moiety (δ 2.8–3.0 ppm for CH, δ 170–175 ppm for carbonyl carbons) .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1730 cm (ester C=O) distinguish functional groups .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 160.1) .
Advanced Research Questions
Q. What role does this compound play in enzyme inhibition studies, particularly against bacterial targets?
- Mechanistic Insight : The compound’s malonamide backbone mimics the tetrahedral intermediate in MurA-catalyzed reactions, a key enzyme in bacterial peptidoglycan biosynthesis. Competitive inhibition assays (IC ~5–10 µM) are performed using UDP-N-acetylglucosamine and PEP as substrates .
- Experimental Design : Use fluorescence polarization to monitor enzyme kinetics. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to MurA’s active site (binding energy: −8.2 kcal/mol) .
Q. How do structural modifications of this compound affect its physicochemical properties and bioactivity?
- SAR Studies :
- Electron-Withdrawing Groups (e.g., Cl, F on aryl rings): Enhance metabolic stability (t increased from 2.5 to 6.8 h in microsomal assays) but reduce solubility .
- Amino Acid Conjugates : Conjugation with lysine or arginine improves water solubility (logP reduced from 1.8 to −0.5) while retaining antibacterial activity .
Q. What computational strategies are used to predict the metabolic stability of this compound derivatives?
- In Silico Tools :
- CYP450 Metabolism : SwissADME predicts susceptibility to CYP3A4-mediated oxidation (high topological polar surface area: 90 Å).
- Toxicity : ProTox-II identifies potential hepatotoxicity (probability score: 0.72) due to reactive metabolites .
- Validation : Compare computational results with in vitro microsomal assays (e.g., rat liver microsomes) to refine predictions .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activity: How to resolve conflicting MIC values across studies?
- Root Cause : Variability in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or assay conditions (broth microdilution vs. agar dilution).
- Resolution : Standardize protocols per CLSI guidelines. Re-evaluate MICs using a common strain panel and controlled inoculum size (1–5 × 10 CFU/mL) .
Q. Applications in Drug Development
Q. Can this compound serve as a precursor for prodrug design?
- Strategy : Esterify the carboxylic acid group (e.g., ethyl or benzyl esters) to enhance membrane permeability. Hydrolysis in vivo by esterases regenerates the active form .
- Validation : In vitro plasma stability assays show >80% prodrug conversion within 2 h .
Q. Analytical Challenges
Q. How to address poor HPLC resolution of this compound from degradation products?
- Optimization : Use a C18 column with ion-pairing agents (0.1% TFA) and a gradient of acetonitrile/water (5–40% over 20 min). Retention time: ~8.3 min .
- Degradation Study : Forced degradation under acidic (0.1 M HCl) and oxidative (3% HO) conditions identifies major impurities (e.g., de-ethylated byproduct) .
Propiedades
IUPAC Name |
3-(ethylamino)-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWNTZTUAQDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773098-59-2 | |
Record name | 2-(ethylcarbamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.